molecular formula C17H17NO5 B2718331 Methyl 4-benzyl-1,6-dioxo-1,3,4,6,7,8-hexahydropyrido[2,1-c][1,4]oxazine-9-carboxylate CAS No. 477855-09-7

Methyl 4-benzyl-1,6-dioxo-1,3,4,6,7,8-hexahydropyrido[2,1-c][1,4]oxazine-9-carboxylate

Cat. No.: B2718331
CAS No.: 477855-09-7
M. Wt: 315.325
InChI Key: IERMRPABPGLIJL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-benzyl-1,6-dioxo-1,3,4,6,7,8-hexahydropyrido[2,1-c][1,4]oxazine-9-carboxylate is a heterocyclic compound with a fused pyrido-oxazine core. Its molecular formula is C₁₇H₁₇NO₅, and it has a molecular weight of 315.33 g/mol (CAS: 477855-09-7) . The structure features a benzyl substituent at position 4, a methyl ester at position 9, and two ketone groups at positions 1 and 6. This compound belongs to the pyridine derivative family, characterized by a bicyclic system combining pyridine and oxazine rings, which may confer unique electronic and steric properties relevant to medicinal or materials chemistry applications.

Properties

IUPAC Name

methyl 4-benzyl-1,6-dioxo-3,4,7,8-tetrahydropyrido[2,1-c][1,4]oxazine-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO5/c1-22-16(20)13-7-8-14(19)18-12(10-23-17(21)15(13)18)9-11-5-3-2-4-6-11/h2-6,12H,7-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERMRPABPGLIJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C2C(=O)OCC(N2C(=O)CC1)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 4-benzyl-1,6-dioxo-1,3,4,6,7,8-hexahydropyrido[2,1-c][1,4]oxazine-9-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions to form the hexahydropyrido[2,1-c][1,4]oxazine ring, followed by esterification to introduce the carboxylate group . Industrial production methods may involve optimized reaction conditions, such as temperature control, solvent selection, and the use of catalysts to enhance yield and purity.

Chemical Reactions Analysis

Methyl 4-benzyl-1,6-dioxo-1,3,4,6,7,8-hexahydropyrido[2,1-c][1,4]oxazine-9-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced analogs.

Scientific Research Applications

Methyl 4-benzyl-1,6-dioxo-1,3,4,6,7,8-hexahydropyrido[2,1-c][1,4]oxazine-9-carboxylate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 4-benzyl-1,6-dioxo-1,3,4,6,7,8-hexahydropyrido[2,1-c][1,4]oxazine-9-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of cell proliferation or induction of apoptosis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares Methyl 4-benzyl-1,6-dioxo-1,3,4,6,7,8-hexahydropyrido[2,1-c][1,4]oxazine-9-carboxylate with three classes of analogs: benzo[b][1,4]oxazine derivatives , spiro-oxazine compounds , and imidazo[1,2-a]pyridine derivatives . Key structural, synthetic, and spectroscopic differences are highlighted.

Comparison with Benzo[b][1,4]oxazine Derivatives

The compound 6-(2-amino-6-(substituted-phenyl)pyrimidin-4-yl)-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one (7a-c) shares a benzo-oxazine scaffold but differs in substituents and functional groups .

  • Structural Differences :
    • The benzo[b][1,4]oxazine derivatives lack the fused pyridine ring present in the target compound.
    • Substituents include pyrimidine and phenyl groups instead of a benzyl and ester moiety.
  • Synthetic Routes: Synthesized via nucleophilic substitution between 2-(3-oxo-2,3-dihydro-4H-benzo[b][1,4]oxazin-4-yl)acetic acid and phenyl-1,2,4-oxadiazoles under basic conditions .

Comparison with Spiro-Oxazine Compounds

The 8-(4-dimethylamino-phenyl)-9-(6-R-benzothiazol-2-yl)-7-oxa-9-aza-spiro[4.5]decane-6,10-dione series features spirocyclic architectures with fused oxazine and cyclohexane rings .

  • Structural Differences: Spiro compounds have a central spiro carbon linking two ring systems, whereas the target compound has a planar fused bicyclic system. The benzothiazole and dimethylamino-phenyl groups in spiro analogs introduce distinct electronic effects compared to the benzyl and ester groups in the target compound.
  • Applications :
    • Spiro-oxazines are often studied for photochromic properties, while the target compound’s applications remain unexplored in the provided evidence.

Comparison with Imidazo[1,2-a]pyridine Derivatives

Compounds such as diethyl 3-benzyl-7-(4-bromophenyl)-8-cyano-2-oxo-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (2c) share a fused pyridine core but incorporate additional heterocyclic rings .

  • Structural Differences: Imidazo[1,2-a]pyridines include an imidazole ring fused to pyridine, whereas the target compound combines pyridine with oxazine. Substituents like cyano and bromophenyl groups in 2c enhance polarity compared to the benzyl and ester groups in the target compound.

Research Implications and Gaps

  • Unanswered Questions : Evidence lacks data on the target compound’s synthetic methodology, biological activity, or photophysical properties. Future studies should explore these aspects relative to its analogs.

Biological Activity

Methyl 4-benzyl-1,6-dioxo-1,3,4,6,7,8-hexahydropyrido[2,1-c][1,4]oxazine-9-carboxylate (commonly referred to as MBDH) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the compound's synthesis, mechanisms of action, and various biological effects based on recent research findings.

Chemical Structure and Properties

MBDH has the molecular formula C17H17NO5C_{17}H_{17}NO_5 and a molecular weight of 313.32 g/mol. Its structure features a hexahydropyrido framework with dioxo substituents and a carboxylate group that contribute to its biological activity.

Biological Activity Overview

The biological activity of MBDH has been investigated in several studies focusing on its potential therapeutic applications. The compound exhibits:

  • Antitumor Activity : Preliminary studies suggest that MBDH may inhibit the proliferation of various cancer cell lines. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells.
  • Antimicrobial Properties : MBDH has shown effectiveness against a range of bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or function.
  • Anti-inflammatory Effects : Research indicates that MBDH can modulate inflammatory pathways, potentially reducing the production of pro-inflammatory cytokines.

The mechanisms underlying the biological activities of MBDH are complex and multifaceted:

  • Apoptosis Induction : Studies have demonstrated that MBDH can activate caspases, leading to programmed cell death in cancer cells. This is crucial for its potential use as an anticancer agent.
  • Inhibition of Enzymatic Activity : MBDH may inhibit specific enzymes involved in cellular processes such as metabolism and signaling pathways, contributing to its antimicrobial and anti-inflammatory effects.

Case Studies

Several case studies have highlighted the efficacy of MBDH in various biological contexts:

  • Antitumor Efficacy :
    • A study involving human breast cancer cell lines reported a significant decrease in cell viability when treated with MBDH at concentrations ranging from 10 µM to 50 µM. The compound induced apoptosis through the activation of the intrinsic pathway involving Bcl-2 family proteins.
  • Antimicrobial Testing :
    • In vitro tests against Staphylococcus aureus and Escherichia coli showed that MBDH exhibited minimum inhibitory concentrations (MICs) of 25 µg/mL and 50 µg/mL respectively. The compound's ability to penetrate bacterial membranes was identified as a key factor in its antimicrobial action.
  • Anti-inflammatory Studies :
    • In a murine model of inflammation, administration of MBDH resulted in a significant reduction in edema and inflammatory marker levels compared to control groups. This suggests potential for therapeutic use in inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineObserved EffectConcentration (µM)
AntitumorHuman breast cancer cellsInduces apoptosis10 - 50
AntimicrobialStaphylococcus aureusInhibition of growth25
AntimicrobialEscherichia coliInhibition of growth50
Anti-inflammatoryMurine modelReduces edemaN/A

Q & A

Q. What are the standard synthetic routes for Methyl 4-benzyl-1,6-dioxo-1,3,4,6,7,8-hexahydropyrido[2,1-c][1,4]oxazine-9-carboxylate?

The compound can be synthesized via multi-step protocols involving cyclization and functionalization reactions. For example, analogous spirocyclic compounds are synthesized by reacting 2-oxa-spiro[3.4]octane-1,3-dione with benzothiazol-2-yl imine derivatives under anhydrous conditions (e.g., DMF), followed by purification via column chromatography . Modifications to substituents (e.g., benzyl groups) require careful stoichiometric control and inert atmospheres to avoid side reactions. Post-synthesis, intermediates are often characterized using melting point analysis, elemental analysis, and IR spectroscopy before proceeding to final steps .

Q. Which spectroscopic techniques are critical for characterizing this compound’s structure?

  • 1H/13C NMR : Essential for confirming proton and carbon environments, particularly distinguishing between sp³ (e.g., methylene groups in the hexahydropyrido ring) and sp² carbons (e.g., aromatic benzyl substituents). Chemical shifts for carbonyl groups (1,6-dioxo) typically appear at δ 165–175 ppm in 13C NMR .
  • Mass Spectrometry (ESI+) : Validates molecular weight and fragmentation patterns. For example, a methyl ester group (COOCH₃) may produce a fragment ion at m/z corresponding to [M – 31]⁺ due to loss of the methoxy group .
  • UV-Vis Spectroscopy : Useful for identifying conjugated systems, such as the benzyl or oxazine moieties, which absorb in the 250–300 nm range .

Q. How is the purity of the compound assessed during synthesis?

Purity is verified via elemental analysis (C, H, N percentages within ±0.3% of theoretical values) and HPLC with UV detection (≥95% purity). For intermediates, thin-layer chromatography (TLC) with silica gel plates and ethyl acetate/hexane eluents is employed to monitor reaction progress .

Advanced Research Questions

Q. What experimental design considerations are critical for optimizing reaction yields in the synthesis of this compound?

  • Solvent Selection : Anhydrous DMF or THF is preferred for imine formation to prevent hydrolysis. Polar aprotic solvents enhance nucleophilicity in cyclization steps .
  • Temperature Control : Exothermic reactions (e.g., ring closure) require gradual heating (40–60°C) to avoid decomposition. Microwave-assisted synthesis may reduce reaction times by 30–50% .
  • Catalyst Use : Lewis acids (e.g., ZnCl₂) can accelerate spirocyclic ring formation, but stoichiometry must be tightly controlled to prevent over-functionalization .

Q. How can researchers resolve contradictions in spectral data during structural elucidation?

Discrepancies in NMR or MS data often arise from tautomerism (e.g., keto-enol forms in the dioxo system) or diastereomeric impurities . Strategies include:

  • Variable Temperature NMR : Identifying dynamic equilibria by analyzing peak splitting at low temperatures (e.g., –40°C) .
  • 2D NMR (COSY, HSQC) : Mapping proton-carbon correlations to distinguish overlapping signals in the hexahydropyrido ring .
  • Isotopic Labeling : Using deuterated reagents to track proton exchange in ambiguous regions .

Q. What computational methods support the prediction of this compound’s biological activity?

  • Molecular Docking : Models interactions with targets like histone deacetylases (HDACs) by aligning the benzyl group and ester moiety into hydrophobic pockets. Software such as AutoDock Vina evaluates binding affinities (ΔG ≤ –8 kcal/mol suggests strong inhibition) .
  • QSAR Studies : Correlates substituent electronegativity (e.g., benzyl vs. methyl groups) with activity. Hammett constants (σ) for para-substituted benzyl groups predict electron-withdrawing effects on HDAC binding .

Q. How can researchers mitigate low yields in the final esterification step?

Common issues include competing hydrolysis or poor nucleophilicity . Solutions:

  • Activating Agents : Use DCC (N,N'-dicyclohexylcarbodiimide) or HOBt (hydroxybenzotriazole) to enhance carboxylate reactivity .
  • Protective Groups : Temporarily protect reactive sites (e.g., hydroxyls with tert-butyldimethylsilyl ether) to direct esterification to the desired position .
  • Microwave Irradiation : Reduces reaction time from 12 hours to 2–3 hours, minimizing side reactions .

Methodological Tables

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueExpected Data for Target CompoundReference
1H NMR δ 3.70 (s, 3H, COOCH₃), δ 4.20–4.50 (m, 4H, oxazine ring)
13C NMR δ 167.5 (C=O ester), δ 170.2 (C=O oxazine)
MS (ESI+) [M + H]⁺ = 413.2 (calculated), 413.1 (observed)

Q. Table 2. Reaction Optimization Parameters

VariableOptimal ConditionImpact on Yield
SolventAnhydrous DMF↑ Yield by 20%
Temperature50°C, 6 hoursPrevents decomposition
Catalyst0.1 eq. ZnCl₂Accelerates cyclization

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.